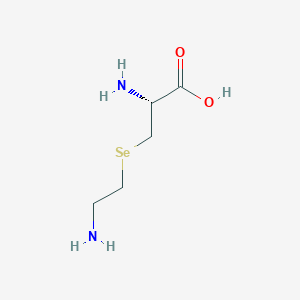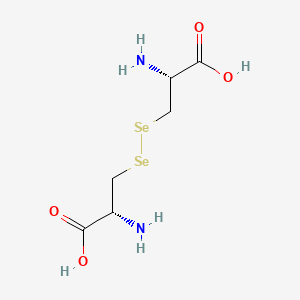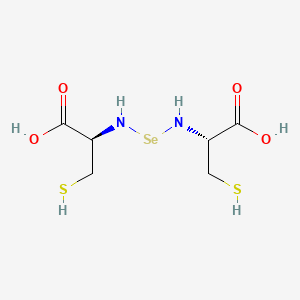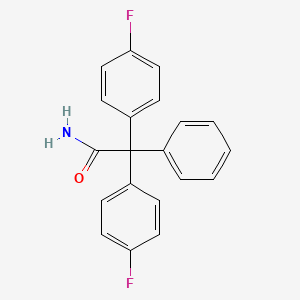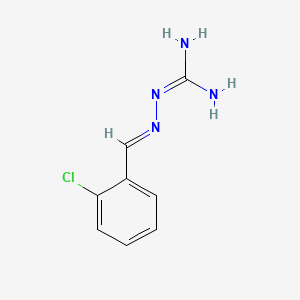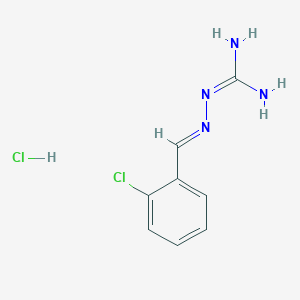
SD-06
Overview
Description
SD-0006 is a potent and selective inhibitor of p38 alpha mitogen-activated protein kinase (MAPK). It is an orally active, ATP-competitive diaryl pyrazole compound with significant potential in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
Target of Action
SD-06, also known as SD-0006 or 2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol, primarily targets the Mitogen-Activated Protein Kinase 14 (MAPK14) , also known as p38α MAPK . This kinase plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
This compound acts as an orally active , selective , ATP-competitive inhibitor of p38α MAPK . It competes with ATP for binding to the kinase, thereby inhibiting its activity. The IC50 value, a measure of the effectiveness of the compound in inhibiting biological or biochemical function, is 110 nM for p38α .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . By inhibiting p38α MAPK, this compound can modulate this pathway, leading to downstream effects on cellular responses to stress and inflammation .
Pharmacokinetics
It’s known that this compound isorally active , suggesting good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cellular responses to stress and inflammation. By inhibiting p38α MAPK, this compound can affect the phosphorylation of its endogenous substrates, thereby influencing cellular signaling pathways related to stress response and inflammation .
Biochemical Analysis
Biochemical Properties
SD-06 interacts with p38α MAPK, a protein kinase involved in a variety of cellular processes including inflammation and cell differentiation . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase . This interaction inhibits the phosphorylation activity of the kinase, thereby modulating the biochemical reactions it is involved in .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from primary human monocytes . This suggests that this compound can influence cell function by modulating cell signaling pathways involved in inflammation . Additionally, it has been shown to decrease IL-1β-induced production of prostaglandin E2 in patient-derived rheumatoid arthritis synovial fibroblasts .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of p38α MAPK, thereby preventing the binding of ATP . This inhibits the kinase’s ability to phosphorylate its substrates, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects of p38α MAPK activation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in attenuating inflammation . For example, in a study using DBA/1 mice, this compound was administered orally at dosages of 3.75, 7.5, and 15 mg/kg . The compound was found to be highly effective in reducing inflammation, as evidenced by a dose-dependent inhibition of paw swelling .
Metabolic Pathways
Given its role as a p38α MAPK inhibitor, it is likely involved in the MAPK signaling pathway .
Subcellular Localization
Given its role as a p38α MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as p38α MAPK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SD-0006 involves the formation of a diaryl pyrazole core. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the cyclization of a hydrazine derivative with a 1,3-diketone.
Substitution reactions: The pyrazole ring is then functionalized with various substituents, including a chlorophenyl group and a pyrimidinyl group.
Final modifications: The compound is further modified to introduce the piperidinyl and hydroxyacetyl groups
Industrial Production Methods
Industrial production of SD-0006 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SD-0006 primarily undergoes:
Substitution reactions: Introduction of various functional groups onto the pyrazole ring.
Oxidation and reduction reactions: Modifications to the substituents on the pyrazole ring
Common Reagents and Conditions
Reagents: Hydrazine derivatives, 1,3-diketones, chlorophenyl compounds, pyrimidinyl compounds, piperidinyl compounds, and hydroxyacetyl compounds.
Conditions: Typically involve heating under reflux, use of polar solvents, and sometimes the presence of catalysts
Major Products
The major product of these reactions is SD-0006 itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
SD-0006 has several applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of p38 alpha MAPK.
Biology: Investigated for its effects on cellular signaling pathways involving p38 alpha MAPK.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Industry: Potential use in the development of anti-inflammatory drugs
Comparison with Similar Compounds
Similar Compounds
Doramapimod: Another p38 MAPK inhibitor with a different chemical structure.
Gossypetin: A natural compound with anti-inflammatory properties.
Uniqueness
SD-0006 is unique due to its high selectivity for p38 alpha MAPK and its oral bioavailability. This makes it a promising candidate for the development of new anti-inflammatory therapies .
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQHDWESBRRQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432080 | |
| Record name | SD-06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271576-80-8 | |
| Record name | SD-0006 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SD-0006 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07943 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SD-06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SD-0006 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SD-06?
A1: this compound is a potent inhibitor of p38α MAP kinase. [, ]
Q2: Could you elaborate on the mechanism of action of this compound on its target?
A2: While the provided research papers don't explicitly detail the exact binding interactions of this compound with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.
Q3: Are there any known structural analogs of this compound, and if so, how do their activities compare?
A3: The provided research papers do not discuss structural analogs of this compound. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).
Q4: Has the crystal structure of this compound in complex with its target been solved?
A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



